Cas no 1196-69-6 (1H-indole-5-carbaldehyde)
1H-indole-5-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- Indole-5-carboxaldehyde
- 1H-Indole-5-carbaldehyde
- 5-Formylindole
- 1h-indole-5-carboxaldehyde
- indole-5-carbaldehyde
- Indole-5-aldehyde
- ADZUEEUKBYCSEY-UHFFFAOYSA-N
- Indole-5-carboxaldehyde (5-Formylindole)
- 5-Indolealdehyde
- 5-formyl-indole
- 5-Formyl indole
- 5-indole aldehyde
- zlchem 361
- PubChem7172
- 5-Formyl-1H-indole
- Indole-5-carboaldehyde
- indole 5-carboxaldehyde
- 1H-indol-5-carbaldehyde
- 5-INDOLECA
- DTXSID20343325
- NCGC00188180-02
- Indole-5-carboxaldehyde, 98%
- 1196-69-6
- AB10798
- CHEMBL3358223
- Z254198328
- F0001-0322
- AM20060956
- MFCD02093664
- AB01320191-02
- AC-27774
- CS-D1053
- I0674
- FT-0656788
- PS-3327
- 1H-Indole-5-carbaldehyde #
- I-2203
- FT-0633462
- SY014625
- InChI=1/C9H7NO/c11-6-7-1-2-9-8(5-7)3-4-10-9/h1-6,10H
- SCHEMBL97208
- EN300-28247
- 5-INDOLECARBOXALDEHYDE
- A2487
- BCP27554
- ADZUEEUKBYCSEY-UHFFFAOYSA-
- NCGC00188180-01
- BDBM50037782
- AKOS000121181
- STK501456
- DB-031771
- ALBB-004800
- 1H-indole-5-carbaldehyde
-
- MDL: MFCD02093664
- Inchi: 1S/C9H7NO/c11-6-7-1-2-9-8(5-7)3-4-10-9/h1-6,10H
- InChI Key: ADZUEEUKBYCSEY-UHFFFAOYSA-N
- SMILES: O=CC1C=CC2=C(C=CN2)C=1
Computed Properties
- Exact Mass: 145.05300
- Monoisotopic Mass: 145.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: 1.8
- Topological Polar Surface Area: 32.9
Experimental Properties
- Color/Form: Liquid
- Density: 1.278
- Melting Point: 98.0 to 102.0 deg-C
- Boiling Point: 339.1 oC at 760 mmHg
- Flash Point: 166.8℃
- Refractive Index: 1.729
- Water Partition Coefficient: Insoluble in water.
- PSA: 32.86000
- LogP: 1.98040
- Sensitiveness: Air Sensitive
- Solubility: Not determined
1H-indole-5-carbaldehyde Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- Safety Term:S26;S36/37/39
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
- Storage Condition:Inert atmosphere,2-8°C
1H-indole-5-carbaldehyde Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-indole-5-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 513830-5G |
1H-indole-5-carbaldehyde |
1196-69-6 | 5g |
¥429.08 | 2023-12-05 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H827627-5g |
1H-indole-5-carbaldehyde |
1196-69-6 | ≥98% | 5g |
440.00 | 2021-05-17 | |
| Matrix Scientific | 020964-5g |
Indole-5-carboxaldehyde, 98% |
1196-69-6 | 98% | 5g |
$32.00 | 2023-09-09 | |
| Matrix Scientific | 020964-25g |
Indole-5-carboxaldehyde, 98% |
1196-69-6 | 98% | 25g |
$125.00 | 2023-09-09 | |
| Matrix Scientific | 020964-100g |
Indole-5-carboxaldehyde, 98% |
1196-69-6 | 98% | 100g |
$292.00 | 2023-09-09 | |
| TRC | I615010-5g |
Indole-5-carboxaldehyde |
1196-69-6 | 5g |
$ 75.00 | 2023-09-07 | ||
| TRC | I615010-10g |
Indole-5-carboxaldehyde |
1196-69-6 | 10g |
$ 138.00 | 2023-09-07 | ||
| TRC | I615010-25g |
Indole-5-carboxaldehyde |
1196-69-6 | 25g |
$ 236.00 | 2023-09-07 | ||
| TRC | I615010-50g |
Indole-5-carboxaldehyde |
1196-69-6 | 50g |
$362.00 | 2023-05-18 | ||
| TRC | I615010-100g |
Indole-5-carboxaldehyde |
1196-69-6 | 100g |
$586.00 | 2023-05-18 |
1H-indole-5-carbaldehyde Suppliers
1H-indole-5-carbaldehyde Related Literature
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 1H-indole-5-carbaldehyde
1H-Indole-5-carbaldehyde (CAS 1196-69-6): A Versatile Building Block in Organic Synthesis and Pharmaceutical Applications
1H-Indole-5-carbaldehyde (CAS 1196-69-6) is a highly valuable heterocyclic aldehyde that has gained significant attention in recent years due to its versatile applications in organic synthesis, medicinal chemistry, and material science. As a key intermediate in the synthesis of various biologically active compounds, this compound has become increasingly important in drug discovery and development processes.
The molecular structure of 1H-indole-5-carbaldehyde features an indole core with a formyl group at the 5-position, making it an excellent electrophile for various condensation reactions. This unique structure has made it particularly valuable in the synthesis of tryptophan derivatives, indole alkaloids, and other nitrogen-containing heterocycles that are prevalent in many pharmaceutical compounds.
Recent studies have highlighted the importance of 1H-indole-5-carbaldehyde derivatives in the development of novel therapeutic agents. Researchers are particularly interested in its potential applications for neurological disorders and anti-inflammatory drugs, which are among the most searched topics in medical chemistry today. The compound's ability to serve as a precursor for serotonin receptor modulators has made it especially relevant in current neuroscience research.
In the field of organic electronics, 1H-indole-5-carbaldehyde has shown promise as a building block for organic semiconductors and light-emitting materials. This application aligns with the growing demand for sustainable and efficient electronic materials, a topic that consistently ranks high in scientific searches. The compound's electron-rich indole system and reactive aldehyde group make it suitable for creating conjugated systems with interesting optoelectronic properties.
The synthesis of 1H-indole-5-carbaldehyde typically involves the Vilsmeier-Haack reaction on indole derivatives or oxidation of corresponding alcohols. Recent advancements in green chemistry approaches have focused on developing more sustainable methods for its production, addressing one of the most pressing concerns in modern chemical manufacturing. These developments have been particularly well-received by researchers searching for environmentally friendly synthesis methods.
Quality control of 1H-indole-5-carbaldehyde is crucial for its applications, with purity typically assessed by HPLC analysis and spectroscopic methods. The compound is generally stable when stored properly, but like many aldehydes, it should be protected from prolonged exposure to air and moisture. Proper handling and storage conditions are frequently searched topics by laboratory professionals working with this compound.
Market demand for 1H-indole-5-carbaldehyde has been steadily increasing, particularly from the pharmaceutical sector and research institutions. The growing interest in indole-based drug discovery has created new opportunities for suppliers of this specialty chemical. Current market trends show particular interest in high-purity grades suitable for medicinal chemistry applications.
Recent patent literature reveals numerous applications of 1H-indole-5-carbaldehyde derivatives in drug development, particularly for CNS disorders and metabolic diseases. These areas represent some of the most active fields in current pharmaceutical research and are consistently among the top-searched topics in scientific databases. The compound's versatility in creating diverse molecular architectures makes it invaluable for addressing these medical challenges.
In academic research, 1H-indole-5-carbaldehyde has been employed as a starting material for the synthesis of various natural product analogs and biologically active molecules. Its use in multicomponent reactions has been particularly noteworthy, offering efficient routes to complex molecular structures. These applications align well with current research trends toward atom-economical synthesis and diversity-oriented synthesis.
The future prospects for 1H-indole-5-carbaldehyde appear promising, with ongoing research exploring its potential in catalysis, material science, and bioconjugation chemistry. As the scientific community continues to search for novel applications of heterocyclic compounds, this versatile aldehyde is likely to maintain its importance in chemical research and industrial applications for years to come.
1196-69-6 (1H-indole-5-carbaldehyde) Related Products
- 1196-70-9(1H-Indole-6-carbaldehyde)
- 4113-04-6(Quinoline-6-carbaldehyde)
- 893736-21-5(Benzaldehyde,4-(1H-indol-5-yl)-)
- 99585-18-9(9H-Carbazole-2-carboxaldehyde)
- 3613-03-4(1H-Indole-6-carboxaldehyde,4-methyl-)
- 49573-30-0(7-Quinolinecarbaldehyde)
- 105852-70-8(Cyclohepta[b]pyrrole-5-carboxaldehyde)
- 1074-86-8(Indole-4-carboxaldehyde)
- 210888-94-1(Benzaldehyde,3-(1H-indol-5-yl)-)
- 51761-07-0(9H-carbazole-2-carbaldehyde)